molecular formula C22H24N6O B2802596 N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946348-68-1

N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2802596
CAS No.: 946348-68-1
M. Wt: 388.475
InChI Key: PFUWEFPSAWDDKP-UHFFFAOYSA-N
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Description

N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.
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Biological Activity

N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS Number: 921494-35-1) is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23_{23}H26_{26}N6_6, with a molecular weight of 386.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is crucial for its biological activity.

Anticancer Activity

In Vitro Studies
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : Human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3).
  • IC50_{50} Values :
    • Compound 1d showed an IC50_{50} value of 1.74 µM against MCF-7 cells.
    • Other derivatives demonstrated varying degrees of effectiveness across different cell lines, indicating the importance of structural modifications in enhancing anticancer activity .

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cancer progression:

  • Src Kinase Inhibition : In studies evaluating Src kinase inhibitory activities, certain derivatives exhibited potent inhibition with IC50_{50} values as low as 0.47 µM. This suggests that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance inhibitory potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that certain functional groups significantly affect the biological activity:

CompoundSubstituentActivity (IC50_{50})
1d-1.74 µM (MCF-7)
6bBulky group0.47 µM (Src kinase)
12bMethoxy group0.016 µM (EGFR WT)

These findings emphasize the role of substituents on the phenyl ring and their impact on the overall efficacy of the compound .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on EGFR Inhibition : A derivative demonstrated significant anti-proliferative activity against A549 and HCT-116 cancer cells with IC50_{50} values of 8.21 µM and 19.56 µM, respectively. This compound also showed promising results as an epidermal growth factor receptor inhibitor .
  • Combination Therapies : Research indicates that combining pyrazolo[3,4-d]pyrimidines with other chemotherapeutic agents may enhance therapeutic efficacy and overcome resistance mechanisms in cancer cells .

Properties

IUPAC Name

6-N-butyl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-3-4-14-23-22-26-20(25-16-10-12-18(29-2)13-11-16)19-15-24-28(21(19)27-22)17-8-6-5-7-9-17/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUWEFPSAWDDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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